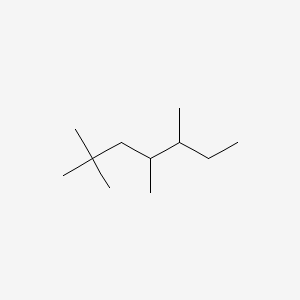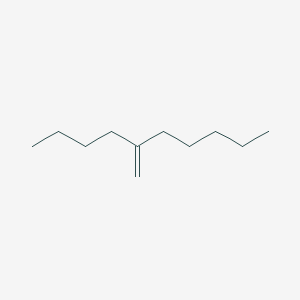
5-Methylidenedecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylidenedecane is an organic compound with the molecular formula C11H22 It is a member of the alkane family, specifically a branched alkane with a methylidene group attached to the fifth carbon of the decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidenedecane can be achieved through several methods. One common approach involves the alkylation of decane with a suitable methylidene source under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure high yield and purity of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic cracking or hydrocracking of larger hydrocarbons. These processes can produce a range of alkanes, including this compound, which can then be separated and purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methylidenedecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons, such as alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
5-Methylidenedecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.
Biology: It can be used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Industry: It is used as a solvent, lubricant, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylidenedecane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the methylidene group, which can participate in various reactions, such as oxidation and substitution.
Comparison with Similar Compounds
Similar Compounds
Decane: A straight-chain alkane with the formula C10H22.
2-Methylundecane: A branched alkane with a methyl group attached to the second carbon of the undecane chain.
3-Methylundecane: A branched alkane with a methyl group attached to the third carbon of the undecane chain.
Uniqueness
5-Methylidenedecane is unique due to the presence of the methylidene group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62187-10-4 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
5-methylidenedecane |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h3-10H2,1-2H3 |
InChI Key |
KGMZAFRMYULIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


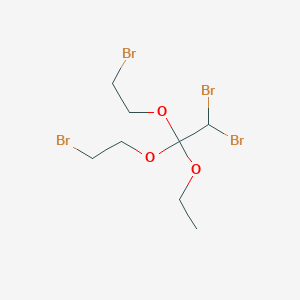
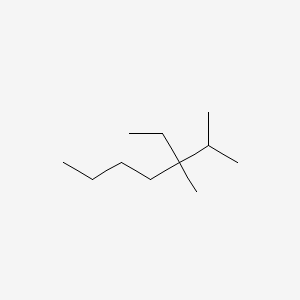

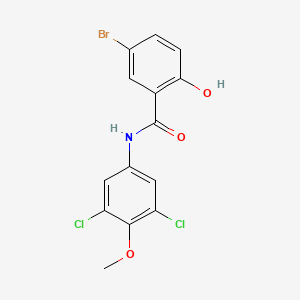
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)

![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)
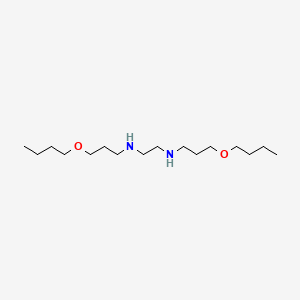
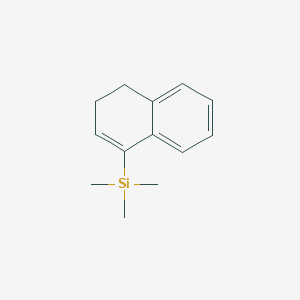


![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)
